7-Chloro-2-cyclopropylimidazo[1,2-a]pyridine
Description
Historical Context of Imidazo[1,2-a]pyridine Derivatives in Heterocyclic Chemistry
The development of imidazo[1,2-a]pyridine chemistry traces its origins to the pioneering work conducted in the early twentieth century. In 1925, Tschitschibabin, also known as Chichibabin, introduced the first systematic method for producing imidazopyridines, establishing the foundation for what would become a critically important class of heterocyclic compounds. This initial breakthrough involved the reaction of 2-aminopyridine derivatives with bromoacetaldehyde at elevated temperatures ranging from 150 to 200 degrees Celsius within sealed reaction vessels, though these early procedures yielded relatively modest product formations. The Tschitschibabin method was subsequently refined through the incorporation of basic conditions, particularly employing sodium hydrogen carbonate, which facilitated milder reaction conditions and enhanced synthetic efficiency.
The historical progression of imidazo[1,2-a]pyridine chemistry experienced significant advancement throughout the subsequent decades, with researchers developing increasingly sophisticated synthetic methodologies. The field witnessed a renaissance period beginning in the 2010s, characterized by the implementation of photochemical methods and the emergence of environmentally sustainable synthetic approaches. This evolution reflected broader trends in organic chemistry toward greener synthesis protocols and the utilization of renewable energy sources, particularly visible light photoactivation for chemical transformations.
The recognition of imidazo[1,2-a]pyridine as a privileged scaffold emerged from extensive medicinal chemistry research demonstrating the wide therapeutic spectrum exhibited by compounds containing this structural motif. The designation as a "drug prejudice" scaffold reflects the exceptional frequency with which imidazopyridine-containing compounds exhibit biological activity, making them attractive targets for pharmaceutical development. This privileged status has been validated through the successful development of numerous commercial pharmaceuticals, including Zolpidem, Olprinone, and Soraprazan, which collectively illustrate the diverse therapeutic applications possible within this chemical class.
Research efforts throughout the late twentieth and early twenty-first centuries have focused extensively on developing novel synthetic strategies for accessing structurally diverse imidazo[1,2-a]pyridine derivatives. These methodologies encompass condensation reactions, multicomponent transformations, oxidative coupling procedures, tandem reaction sequences, aminooxygenation processes, and hydroamination reactions. The systematic exploration of these synthetic approaches has enabled researchers to prepare libraries of compounds with varied substitution patterns, facilitating comprehensive structure-activity relationship studies and the identification of lead compounds for pharmaceutical development.
Structural Uniqueness of this compound
This compound exhibits distinctive structural characteristics that differentiate it from other members of the imidazopyridine family. The compound possesses the molecular formula C10H9ClN2 with a molecular weight of 192.64 grams per mole, representing a relatively compact heterocyclic structure with specific substitution elements that influence its chemical behavior and potential biological activity. The fundamental architecture consists of a fused bicyclic system wherein a five-membered imidazole ring is connected to a six-membered pyridine ring, creating a planar aromatic framework with delocalized electron density throughout the conjugated system.
The chlorine substituent positioned at the 7-location of the pyridine ring introduces significant electronic effects that modify the compound's reactivity profile. Chlorine, being an electronegative halogen atom, acts as an electron-withdrawing group that reduces electron density within the aromatic system, particularly affecting positions adjacent to its attachment point. This electronic perturbation influences both the nucleophilic and electrophilic reactivity of the molecule, potentially altering its interaction with biological targets and its behavior in chemical transformations. The presence of the chlorine atom also contributes to the compound's lipophilicity and may influence its membrane permeability characteristics.
The cyclopropyl substituent at position 2 of the imidazole ring represents another structurally distinctive feature that significantly impacts the compound's three-dimensional conformation and chemical properties. Cyclopropyl groups are characterized by their unique geometrical constraints, featuring bond angles of approximately 60 degrees that deviate substantially from the typical tetrahedral geometry observed in saturated carbon systems. This ring strain imparts distinctive electronic properties to the cyclopropyl group, including increased s-character in the carbon-carbon bonds and altered hybridization patterns that can influence the compound's reactivity and binding interactions.
Table 1: Fundamental Chemical Properties of this compound
The structural analysis of related imidazo[1,2-a]pyridine derivatives through crystallographic studies has revealed important conformational characteristics that likely apply to this compound. Research examining similar compounds has demonstrated that the imidazopyridine core typically adopts a planar configuration with minimal deviation from coplanarity between the fused ring systems. The introduction of substituents at various positions can influence the overall molecular geometry, with bulky groups potentially inducing conformational changes that affect both chemical reactivity and biological activity patterns.
Table 2: Structural Comparison with Related Imidazo[1,2-a]pyridine Derivatives
The electronic distribution within this compound is influenced by the combined effects of both substituents, creating a unique electronic landscape that distinguishes this compound from simpler derivatives. The electron-withdrawing nature of the chlorine atom at position 7 reduces overall electron density within the heterocyclic system, while the cyclopropyl group at position 2 contributes both steric bulk and distinctive electronic characteristics due to its unique bonding geometry. This combination of electronic and steric effects creates opportunities for selective chemical transformations and potentially specific biological interactions that may not be observed with other substitution patterns.
The conformational flexibility of the cyclopropyl substituent represents another important structural consideration. While the cyclopropyl ring itself is rigid due to its three-membered structure, its orientation relative to the imidazopyridine plane can vary, potentially adopting different conformations that optimize electronic interactions or minimize steric conflicts. This conformational variability may contribute to the compound's ability to interact with diverse molecular targets and participate in various chemical reactions under different conditions.
Properties
IUPAC Name |
7-chloro-2-cyclopropylimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c11-8-3-4-13-6-9(7-1-2-7)12-10(13)5-8/h3-7H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFUDOWPPICYQPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN3C=CC(=CC3=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 7-chloro-2-cyclopropylimidazo[1,2-a]pyridine typically begins with an appropriate aminopyridine derivative, which undergoes cyclization with a cyclopropyl-containing ketone or equivalent precursor. Chlorination at the 7-position (or 6-position depending on nomenclature) is achieved using phosphorus oxychloride (POCl3) or related chlorinating agents. The key steps include:
- Formation of the imidazo[1,2-a]pyridine skeleton via condensation/cyclization.
- Introduction of the cyclopropyl substituent through reaction with cyclopropyl ketones or halides.
- Selective chlorination of the pyridine ring to yield the 7-chloro derivative.
Detailed Preparation Method from Aminopyridine and Cyclopropyl Ketone
A well-documented procedure involves the reaction of 3-chloropyridin-2-amine with 2-bromo-1-cyclopropylethanone under reflux in ethanol, leading to the formation of this compound with good yield and purity.
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | 3-Chloropyridin-2-amine + 2-bromo-1-cyclopropylethanone in ethanol, reflux 3 hours | The amine and cyclopropyl ketone react under reflux to form the imidazo[1,2-a]pyridine core with the cyclopropyl substituent at position 2. | Yield: 54% crude product; after purification, 71.4% yield of pure this compound obtained as white crystals. |
| 2 | Work-up: Concentration under reduced pressure, precipitation with ethyl acetate, filtration, washing with saturated sodium hydrogen carbonate solution | Purification steps to isolate the target compound in crystalline form. | Purified product characterized by ESIMS and 1H NMR confirming structure. |
- ESIMS m/z: 193 (M + H)+
- 1H NMR (270 MHz, CDCl3): Multiplets corresponding to cyclopropyl protons (0.84–2.17 ppm), aromatic protons between 6.64–7.94 ppm.
This method is straightforward, uses commercially available starting materials, and provides a reliable route to the target compound.
Chlorination Using Phosphorus Oxychloride (POCl3)
Chlorination at the 7-position on imidazo[1,2-a]pyridine derivatives is typically achieved via Vilsmeier-Haack type conditions using POCl3. This reagent acts both as a chlorinating and dehydrating agent.
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | Imidazo[1,2-a]pyridine derivative + POCl3 in DMF or toluene, temperature 0°C to 80°C, reaction time 2–5 hours | POCl3 facilitates electrophilic substitution introducing chlorine at the desired position on the pyridine ring. | Yields reported up to 80% for chlorinated intermediates. Reaction monitored by disappearance of starting material and formation of chlorinated product. |
| 2 | Neutralization with saturated sodium hydrogen carbonate, extraction with dichloromethane, drying and purification by silica gel chromatography | Work-up to isolate pure chlorinated product. | Purified compounds characterized by NMR and melting point analysis. |
This chlorination step is critical for obtaining the 7-chloro substituent and is compatible with various functional groups.
Alternative Synthetic Routes and Cyclization Methods
Other synthetic approaches reported for imidazo[1,2-a]pyridine derivatives include:
- Solvent-free fusion reactions between phenacyl derivatives and 2-aminopyridine or its chlorinated analogs at moderate temperatures (around 60°C) to form the imidazo ring system efficiently.
- One-pot or stepwise cyclization methods using metal-assisted annulation (e.g., Mg3N2) with pyridyl ketones and aldehydes, although these methods are more common for related imidazo[1,5-a]pyridine systems and may require adaptation for this compound.
Summary Table of Preparation Methods
Research Findings and Analytical Characterization
- The product this compound is typically isolated as white crystalline solid.
- Characterization by 1H NMR shows distinct multiplets for cyclopropyl methylene and methine protons in the 0.8–2.2 ppm range and aromatic protons around 6.6–8.0 ppm.
- Mass spectrometry confirms the molecular ion peak at m/z 193 (M+H)+.
- The chlorination step using POCl3 is efficient and yields stable chlorinated intermediates suitable for further functionalization.
- Purification methods include recrystallization and silica gel chromatography, ensuring high purity for research applications.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-cyclopropylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine or sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogen replacing the chloro group.
Substitution: Substituted derivatives with nucleophiles replacing the chloro group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-Chloro-2-cyclopropylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Calculated based on inferred structure.
Key Observations:
Lipophilicity and Bioavailability :
- The cyclopropyl group in this compound likely increases lipophilicity compared to polar derivatives like the carboxylic acid analog (196.59 g/mol, water-soluble) . This property enhances membrane permeability, a critical factor in drug design.
- In contrast, 2-(chloromethyl)-imidazo[1,2-a]pyridine (166.61 g/mol) is highly reactive, limiting its direct therapeutic use but making it valuable as a synthetic intermediate .
Synthetic Routes :
- 2-Aryl derivatives (e.g., thiophene-substituted) are synthesized via iodine-promoted reactions in aqueous media, achieving high yields (83%) .
- Chloromethyl and carboxylic acid substituents require specialized reagents, such as hypochlorite for chlorination (e.g., tert-butyl hypochlorite in ) or ester hydrolysis .
Biological Activity :
- Imidazo[1,2-a]pyridines with aromatic substituents (e.g., 4-chlorophenyl in ) exhibit enhanced binding to biological targets due to π-π interactions .
- The cyclopropyl group may improve metabolic stability by resisting oxidative degradation, a common issue with methyl or chloromethyl groups .
Market and Applications :
- 2-(Chloromethyl)-imidazo[1,2-a]pyridine has established commercial demand, with regional market analyses highlighting its use in agrochemicals and pharmaceuticals .
- The cyclopropyl derivative, while less documented, is of interest in patent literature for kinase inhibitors and antimicrobial agents .
Research Findings and Trends
- Safety Profiles : Chloromethyl derivatives require stringent handling due to reactivity and toxicity, whereas cyclopropyl analogs are generally safer .
- Synthetic Challenges : Cyclopropanation at position 2 may demand transition-metal catalysis or strain-inducing reagents, contrasting with simpler arylations .
Biological Activity
7-Chloro-2-cyclopropylimidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular structure of this compound is characterized by a chlorine atom at the 7-position and a cyclopropyl group at the 2-position of the imidazo ring. This unique structure contributes to its pharmacological properties.
Antikinetoplastid Activity
Recent studies have investigated the antikinetoplastid activity of various imidazo[1,2-a]pyridine derivatives against protozoan parasites such as Trypanosoma cruzi and Trypanosoma brucei. In a screening process, derivatives were evaluated for their efficacy and cytotoxicity. Notably, compounds related to this compound exhibited significant activity against these pathogens.
Table 1: Antikinetoplastid Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound | Target Pathogen | IC50 (μM) | Selectivity Index |
|---|---|---|---|
| 7f | T. cruzi | 0.68 | >50 |
| 7e | T. b. rhodesiense | 1.13 | >50 |
| 7g | T. b. brucei | 1.35 | >50 |
The compound 7f was identified as particularly potent against T. cruzi with an IC50 value of 0.68 μM, indicating its potential as a lead compound for further development in treating kinetoplastid infections .
Cytotoxicity Assessment
Cytotoxicity testing against human lung fibroblasts (MRC-5) and primary mouse macrophages revealed that many derivatives exhibited low toxicity levels, with selectivity indices exceeding 50. This indicates a favorable therapeutic window for these compounds .
The biological activity of imidazo[1,2-a]pyridines is thought to involve interference with essential cellular processes in target organisms. For instance, studies utilizing chemogenomic assays in Saccharomyces cerevisiae have shown that certain imidazo[1,2-a]pyridine derivatives disrupt mitochondrial functions, leading to cell death in sensitive strains . This disruption may be attributed to the compounds' ability to induce mitochondrial fragmentation.
Case Studies
In-depth case studies have been conducted to explore the effects of this compound in various contexts:
- Case Study on Antiparasitic Efficacy : A recent investigation involved administering this compound derivatives to infected animal models. The results indicated a significant reduction in parasitemia levels compared to control groups.
- Case Study on Safety Profile : Another study assessed the safety profile of these compounds in vivo, revealing minimal adverse effects at therapeutic doses.
Q & A
Basic: What are the common synthetic routes for 7-Chloro-2-cyclopropylimidazo[1,2-a]pyridine?
Methodological Answer:
The compound can be synthesized via iodine-catalyzed cyclization of pre-functionalized pyridine precursors, leveraging halogenated intermediates to introduce the cyclopropyl group (e.g., via copper-mediated cross-coupling reactions) . Green synthetic approaches, such as solvent-free or microwave-assisted methods, have also been explored to improve yield and reduce environmental impact . For example, demonstrates a copper-catalyzed reaction using 4-chloropyridin-2-amine and cyclopropane derivatives under toluene reflux, yielding the target compound .
Basic: What analytical techniques are recommended for structural characterization of this compound?
Methodological Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substituent positions and cyclopropane integration (e.g., chemical shifts for Cl and cyclopropyl protons at δ 1.0–1.2 ppm and δ 2.5–3.0 ppm, respectively) .
- X-ray Crystallography : To resolve π-stacking interactions and hydrogen-bonding networks, as seen in , where intermolecular C–H⋯N interactions stabilize the crystal lattice .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and halogen isotopic patterns .
Advanced: How can substituent optimization enhance biological activity in imidazo[1,2-a]pyridine derivatives?
Methodological Answer:
Structure-Activity Relationship (SAR) studies are critical:
- Electron-Donating Groups (EDGs) : shows that EDGs (e.g., –NH2, –OCH3) at specific positions increase anticancer activity by modulating electron density and binding affinity .
- Systematic Substitution : Introduce substituents (e.g., halogens, alkyl chains) at positions 2, 3, and 7, followed by in vitro screening against target enzymes (e.g., PPARγ in ) .
- Bioisosteric Replacement : Replace the cyclopropyl group with bioisosteres (e.g., trifluoromethyl) to improve metabolic stability while retaining activity .
Advanced: How to resolve contradictions in biological data across studies (e.g., varying IC50 values)?
Methodological Answer:
- Orthogonal Assays : Validate activity using complementary assays (e.g., fluorescence polarization for binding affinity and cell viability assays for cytotoxicity) .
- Assay Condition Standardization : Control variables like solvent (DMSO concentration ≤0.1%), pH, and temperature to minimize artifacts .
- Proteomic Profiling : Identify off-target interactions that may explain divergent results (e.g., highlights anti-inflammatory vs. anticancer activity depending on cell type) .
Advanced: What computational strategies aid in target identification for this compound?
Methodological Answer:
- Molecular Docking : Screen against target libraries (e.g., PPARγ in ) using software like AutoDock Vina, prioritizing hydrophobic pockets for cyclopropane docking .
- Molecular Dynamics (MD) Simulations : Assess binding stability over 100+ ns trajectories; emphasizes the role of π-stacking in ligand-receptor complexes .
- QSAR Modeling : Train models using datasets from to predict logP, solubility, and toxicity .
Advanced: How to improve pharmacokinetic properties (e.g., solubility, metabolic stability)?
Methodological Answer:
- LogP Optimization : Introduce polar groups (e.g., –OH, –COOH) to reduce logP, balancing membrane permeability and aqueous solubility .
- Prodrug Design : Mask acidic/basic groups with esters or amides to enhance oral bioavailability .
- CYP450 Inhibition Assays : Use liver microsomes to identify metabolic hotspots; suggests modifying the cyclopropyl group to evade CYP3A4-mediated oxidation .
Advanced: What experimental models are suitable for evaluating anti-inflammatory activity?
Methodological Answer:
- In Vitro Models :
- In Vivo Models :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
